N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide
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Overview
Description
N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a bromophenyl group, an imidazo[2,1-b][1,3]thiazole ring, and a trifluoromethylbenzenecarbohydrazide moiety
Preparation Methods
The synthesis of N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often involve heating the reagent mixture in a suitable solvent, such as benzene, for several hours. The type of product formed depends on the structure of the starting reagents .
Chemical Reactions Analysis
N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution. The presence of the bromophenyl group and the imidazo[2,1-b][1,3]thiazole ring makes it susceptible to these types of reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown potential in several scientific research applications. It has been investigated for its anticancer properties, with studies showing moderate ability to suppress the growth of kidney cancer cells and other cancer cell lines . Additionally, derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been explored for their antimicrobial, antifungal, and antiviral activities . The compound’s unique structure also makes it a candidate for use in materials science, particularly in the development of new catalysts and electroluminescent materials .
Mechanism of Action
The mechanism of action of N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be related to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide can be compared to other imidazo[2,1-b][1,3]thiazole derivatives, such as levamisole and its analogs. Levamisole, for example, is known for its immunomodulatory and anticancer properties . the presence of the trifluoromethylbenzenecarbohydrazide moiety in N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide imparts unique chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N4OS/c21-15-7-3-12(4-8-15)17-16(28-9-10-30-19(28)26-17)11-25-27-18(29)13-1-5-14(6-2-13)20(22,23)24/h1-11H,(H,27,29)/b25-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZXSTUIXUSQM-OPEKNORGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NNC(=O)C4=CC=C(C=C4)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/NC(=O)C4=CC=C(C=C4)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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